Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate
Description
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate: is a chemical compound with a complex structure that includes a pyridazine ring, a pyrrolidinyl group, and a tert-butyl carbamate group[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ...
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)16-9-6-7-19(8-9)12(20)10-4-5-11(15)18-17-10/h4-5,9H,6-8H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTAPHDIMKBLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyridazine core[_{{{CITATION{{{1{tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah6591f5ae?context=bbe). One common approach is to start with 6-chloropyridazine-3-carboxylic acid, which undergoes amidation with pyrrolidin-3-ylamine to form the intermediate pyrrolidinyl amide[{{{CITATION{{{1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... This intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl carbamate group[{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity[_{{{CITATION{{{1{tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah6591f5ae?context=bbe). The use of catalysts and solvents would be optimized to enhance the efficiency of the reactions[{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ....
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate can be used to study enzyme inhibition and protein interactions[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... Its structural complexity allows it to interact with various biological targets.
Medicine: 1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... Its ability to modulate biological processes makes it a candidate for the development of new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{1{tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah6591f5ae?context=bbe). The pyridazine ring and the pyrrolidinyl group are key structural features that allow the compound to bind to enzymes or receptors, modulating their activity[{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... The exact pathways and molecular targets depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate: This compound is structurally similar but has a piperidinyl group instead of a pyrrolidinyl group[_{{{CITATION{{{_2{tert-butyl N- 1- (6-chloropyridazine-3-carbonyl)piperidin-4-yl ....
Tert-butyl N-(6-chloropyridazin-3-yl)carbamate: This compound lacks the pyrrolidinyl group and has a simpler structure.
Uniqueness: The presence of the pyrrolidinyl group in tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl]carbamate gives it unique chemical and biological properties compared to similar compounds[_{{{CITATION{{{_1{tert-butyl N-1-(6-chloropyridazine-3-carbonyl)pyrrolidin-3-yl .... This structural difference can lead to variations in reactivity, binding affinity, and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
